molecular formula C11H10ClF3N2O2 B14779116 (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone

Cat. No.: B14779116
M. Wt: 294.66 g/mol
InChI Key: NIXZJLDRQDFQKP-UHFFFAOYSA-N
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Description

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C11H10ClF3N2O2 It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature, time, and choice of solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Condensation Reactions: The methanone moiety can react with other compounds to form condensation products

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The choice of solvent and temperature can also significantly influence the reaction outcomes. For example, substitution reactions may require polar aprotic solvents and elevated temperatures, while oxidation reactions may involve the use of strong oxidizing agents such as potassium permanganate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a morpholino group attached to a methanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H10ClF3N2O2

Molecular Weight

294.66 g/mol

IUPAC Name

[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C11H10ClF3N2O2/c12-9-7(1-2-8(16-9)11(13,14)15)10(18)17-3-5-19-6-4-17/h1-2H,3-6H2

InChI Key

NIXZJLDRQDFQKP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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